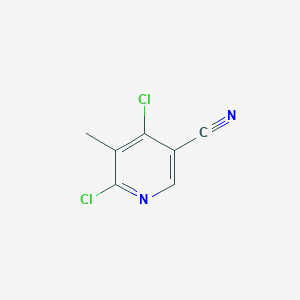
4,6-Dichloro-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{N}_2 + 2\text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2 + 2\text{HCl} + \text{SO}_2 ]
Industrial Production Methods: For large-scale production, the process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloro-5-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine (Et3N) is commonly used as a base in these reactions.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or alcoholic solutions under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines.
Reduction: The major product is 4,6-dichloro-5-methylpyridin-2-amine.
Oxidation: The major product is 4,6-dichloro-5-methylpyridine-2-carboxylic acid.
Applications De Recherche Scientifique
4,6-Dichloro-5-methylnicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleophilic sites on proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4,6-Dichloro-5-methylnicotinonitrile is unique due to the position of its substituents, which influence its reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C7H4Cl2N2 |
|---|---|
Poids moléculaire |
187.02 g/mol |
Nom IUPAC |
4,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3 |
Clé InChI |
UNQPBYGYWFFDJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)

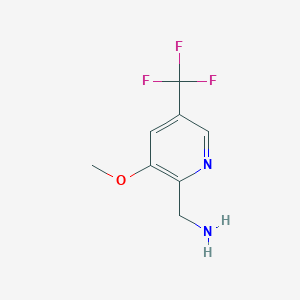
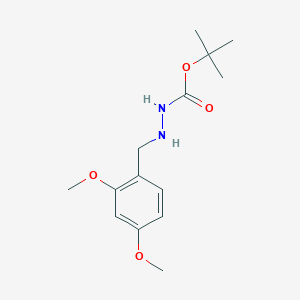
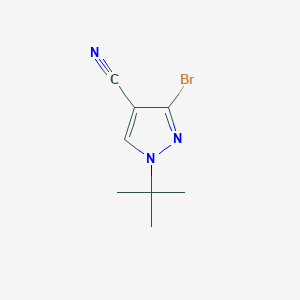

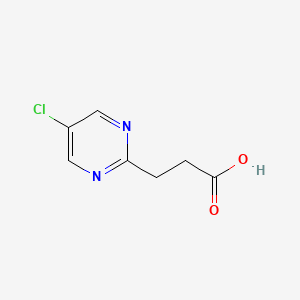
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
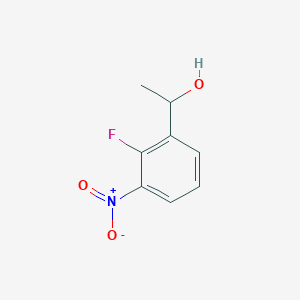
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

